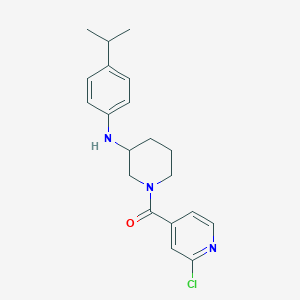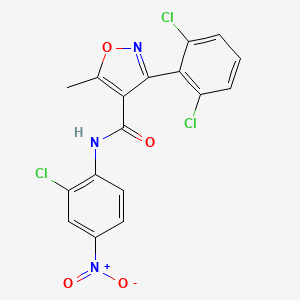![molecular formula C16H15NO3 B4963219 5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is also known as FA-1 and is a derivative of curcumin, a natural compound found in turmeric. The unique structure of FA-1 makes it an interesting molecule to study, and there has been a significant amount of research conducted on its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The mechanism of action of FA-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. FA-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, FA-1 has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
Studies have shown that FA-1 has several biochemical and physiological effects. FA-1 has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, FA-1 has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects may contribute to the anti-inflammatory and antioxidant properties of FA-1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FA-1 in lab experiments is its potent anti-inflammatory and antioxidant properties. Additionally, FA-1 is a stable compound that can be synthesized in high yield and purity. However, there are also limitations to using FA-1 in lab experiments. FA-1 is a complex molecule that requires skilled chemists and specialized equipment to synthesize. Additionally, the mechanism of action of FA-1 is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on FA-1. One area of research is the development of FA-1 as a potential therapeutic agent for inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of FA-1 and its potential interactions with other drugs and compounds. Finally, studies are needed to determine the safety and toxicity of FA-1, as well as its pharmacokinetics and pharmacodynamics in humans.
Conclusion:
In conclusion, 5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one is a unique and interesting molecule that has been studied for its potential use in various scientific research applications. The synthesis of FA-1 is a complex process that requires skilled chemists and specialized equipment. FA-1 has potent anti-inflammatory and antioxidant properties, and its mechanism of action is not fully understood. Future research on FA-1 may lead to the development of new therapeutic agents for inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of FA-1 involves several steps, including the condensation of 4-hydroxybenzaldehyde with furfural, followed by the addition of cyclohexanone. The resulting product is then subjected to various chemical reactions to produce FA-1 in high yield and purity. The synthesis of FA-1 is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
FA-1 has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, antioxidant, and anticancer agent. Studies have shown that FA-1 has potent anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, FA-1 has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-(4-hydroxyanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-14-5-3-12(4-6-14)17-13-8-11(9-15(19)10-13)16-2-1-7-20-16/h1-7,10-11,17-18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAOQMALCPPKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Furan-2-yl-3-(4-hydroxy-phenylamino)-cyclohex-2-enone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4963144.png)
![5-{3-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963149.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4963165.png)
![2-[(3-bromobenzyl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B4963171.png)
![N,N-diethyl-4-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B4963185.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963197.png)

![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)

![ethyl 2-[({[2-(acetylamino)-3-phenylacryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4963217.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)
![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)